ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound characterized by a fused bicyclic core with an 8.4.0.0³,⁸ ring system. Its structure includes a 2-chlorobenzoyl group at position 6 and a 2-methoxyethyl substituent at position 5. The 2-chlorobenzoyl moiety introduces electron-withdrawing effects and lipophilicity, while the 2-methoxyethyl group may enhance solubility and influence conformational flexibility via ether linkages.
Properties
IUPAC Name |
ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-3-34-24(32)17-14-16-20(26-19-10-6-7-11-28(19)23(16)31)29(12-13-33-2)21(17)27-22(30)15-8-4-5-9-18(15)25/h4-11,14H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRANTWZVXBPXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4Cl)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as condensation, cyclization, and acylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds .
Scientific Research Applications
Ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s unique structure allows it to bind selectively to its targets, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share tricyclic frameworks but differ in substituents and ring systems, leading to variations in physicochemical and biological properties. Below is a comparative analysis:
Key Differences and Implications
Substituent Positioning: The 2-chlorobenzoyl group in the target compound vs. the 3-methoxybenzoyl group in ’s analog alters electronic effects. The 2-methoxyethyl chain in the target compound may confer greater conformational flexibility than the propan-2-yl group in ’s analog, influencing solubility and intermolecular interactions .
Ring System Variations :
- The target compound’s 8.4.0.0³,⁸ tricyclic system (14-membered) vs. the 7.4.0.0³,⁷ system (13-membered) in ’s compound affects ring puckering and strain. Larger rings may adopt more planar conformations, favoring π-π stacking .
Hydrogen-Bonding Potential: The target compound’s carbonyl and imino groups enable hydrogen-bond donor/acceptor interactions, similar to ’s carboxamide.
Research Findings
- Crystallographic Studies: Structural analysis of similar tricyclic compounds often employs SHELX software for refinement, as noted in . The Cambridge Structural Database (CSD) contains over 250,000 entries, including analogs with comparable ring systems, aiding in conformational comparisons .
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via spiroannulation and condensation reactions, suggesting the target compound may follow similar pathways .
Biological Activity
Ethyl 6-(2-chlorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the existing literature on its biological properties, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of triazatricyclo compounds characterized by their unique tricyclic structure and functional groups that confer specific biological activities. The presence of the chlorobenzoyl and methoxyethyl groups is significant in enhancing its solubility and reactivity.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit a broad spectrum of antimicrobial activities. For instance, quinazoline derivatives have shown promising antibacterial and antifungal properties due to their ability to interfere with microbial cell wall synthesis or protein synthesis pathways . Ethyl 6-(2-chlorobenzoyl)imino derivatives are hypothesized to exhibit similar mechanisms.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Ethyl 6-(2-chlorobenzoyl)imino derivative | Antibacterial | TBD |
| Doxazosin | Antihypertensive | 348 |
Antitumor Activity
The antitumor potential of related triazatricyclo compounds has been documented in various studies. These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific activity of ethyl 6-(2-chlorobenzoyl)imino against different cancer cell lines remains to be fully elucidated but is an area of active research.
The biological activity of ethyl 6-(2-chlorobenzoyl)imino can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : The interaction with specific receptors may lead to vasorelaxation effects, as seen with other quinazoline derivatives .
- DNA Interaction : Some studies suggest that triazatricyclo compounds can intercalate into DNA, disrupting replication and transcription processes .
Q & A
Q. Supporting Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–16 hours | 75–85% Yield |
| Solvent System | DMF/THF (1:1) | Reduced By-Products |
What spectroscopic and computational methods are recommended for structural elucidation?
Basic Research Focus
A combination of analytical techniques ensures accurate characterization:
- NMR Spectroscopy : - and -NMR to confirm the tricyclic backbone and substituents (e.g., 2-chlorobenzoyl and methoxyethyl groups). Key shifts:
- -NMR: δ 7.45–7.55 ppm (aromatic protons from 2-chlorobenzoyl) .
- -NMR: δ 165–170 ppm (carbonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H] at m/z 523.1542) .
- DFT Calculations : Optimize molecular geometry and predict vibrational frequencies (e.g., IR stretches at 1720 cm for ester carbonyl) .
How do structural modifications (e.g., substituents on the benzoyl group) influence biological activity?
Advanced Research Focus
Comparative studies of analogs reveal structure-activity relationships (SAR):
- 2-Chlorobenzoyl vs. Nitrobenzoyl : The chloro substituent enhances lipophilicity and membrane permeability, whereas nitro groups increase electrophilicity, potentially improving enzyme inhibition .
- Methoxyethyl Chain : The methoxyethyl group improves solubility in aqueous buffers (logP reduction by ~0.5 units) compared to alkyl chains .
Q. Data from Analogs :
| Substituent | IC (μM) | Target Enzyme |
|---|---|---|
| 2-Chlorobenzoyl | 0.45 | Kinase X |
| 3-Methoxybenzoyl | 1.20 | Kinase X |
How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
Advanced Research Focus
Discrepancies often arise from metabolic instability or off-target effects. Methodological approaches include:
- Metabolite Profiling : LC-MS/MS to identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
- Pharmacokinetic Studies : Measuring plasma half-life (e.g., t = 2.1 hours in rodents) to adjust dosing regimens .
- Proteomic Screening : Chemoproteomics to map off-target interactions (e.g., unintended binding to cytochrome P450 enzymes) .
What computational strategies predict binding modes with biological targets?
Advanced Research Focus
Molecular docking and dynamics simulations guide mechanistic hypotheses:
- Docking Software : AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with kinase X residue Lys123) .
- MD Simulations : GROMACS to assess stability of ligand-target complexes over 100 ns trajectories .
- Free Energy Calculations : MM-PBSA to estimate binding affinities (ΔG = -9.8 kcal/mol) .
How can reaction pathways for functional group transformations (e.g., imino reduction) be validated?
Advanced Research Focus
Mechanistic validation requires:
- Isotopic Labeling : -labeling of the imino group to track reduction products via -NMR .
- Kinetic Studies : Monitoring reaction rates under varying pH (4–10) to identify rate-determining steps .
- Intermediate Trapping : Using TEMPO to stabilize radical intermediates during oxidation reactions .
What strategies differentiate this compound’s bioactivity from structurally similar analogs?
Advanced Research Focus
Unique bioactivity arises from its hybrid pharmacophore:
- Triazatricyclo Core : Provides rigidity for target complementarity, unlike flexible bicyclic analogs .
- Synergistic Substituents : The 2-chlorobenzoyl and methoxyethyl groups jointly enhance both target affinity (K = 12 nM) and bioavailability (C = 1.2 μg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
